Nocardicin C
説明
特性
CAS番号 |
59511-12-5 |
|---|---|
分子式 |
C23H26N4O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-amino-4-[4-[1-amino-2-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34) |
InChIキー |
CWTCWGGPTVMMLT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Differences
Nocardicin C and isonocardicin C are stereoisomers differing at the C-9′ position of the homoseryl side chain. This epimerization is catalyzed by NocJ, which converts Nocardicin C to isonocardicin C (and vice versa) during biosynthesis .
- Enzymatic Regulation: Deletion of nocJ halts Nocardicin A production but retains isonocardicin A, highlighting the critical role of stereochemistry in bioactivity .
Comparison with Nocardicin A and Nocardicin G
Structural Features
*Exact molecular weights for Nocardicin C and G are inferred from biosynthetic studies .
Broader Comparison with Other β-Lactams
Monocyclic vs. Bicyclic β-Lactams
Mechanistic Insights
- NRPS Domains: The β-lactam ring in Nocardicin C is formed by the NRPS condensation domain NocB-C5, which generates an α,β-unsaturated thioester intermediate . This mechanism contrasts with fungal β-lactam synthases (e.g., isopenicillin N synthase) .
Research Findings and Implications
- Epimerase Activity: NocJ represents a new class of PLP-dependent epimerases critical for nocardicin bioactivity .
- Resistance Mechanisms: The monocyclic structure of Nocardicin C/A confers partial resistance to β-lactamases, though less than synthetic analogs like aztreonam .
- Unresolved Questions: The exact timing of oxidation steps (C-9′ inversion vs. oxime formation) in Nocardicin C/A biosynthesis remains unclear .
Q & A
Q. What are the key structural and biosynthetic features of nocardicin C that distinguish it from other β-lactam antibiotics?
Nocardicin C is structurally characterized by a tripeptide backbone derived from two units of p-hydroxy-L-phenylglycine (L-pHPG) and one unit of L-Ser, assembled via nonribosomal peptide synthetases (NRPSs) NocA and NocB . Unlike classical β-lactams, its monocyclic structure lacks the fused ring system, which impacts its antibacterial activity and stability. Biosynthetically, the NRPS system involves five modules across NocA and NocB, forming a pentapeptide precursor that is later truncated to the tripeptide core .
Q. What experimental methodologies are commonly employed to analyze nocardicin C production and structural modifications?
High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases is standard for detecting nocardicin C and related metabolites. Gradient elution (e.g., 94:6 to 60:40 aqueous:organic phase over 40 minutes) and UV detection at 272 nm enable precise quantification . For biosynthetic studies, heterologous expression of NRPS modules and ATP/PPi exchange assays are critical for validating substrate specificities of adenylation (A) domains .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity predictions for adenylation domains (e.g., A2) in nocardicin C biosynthesis?
Discrepancies arise when bioinformatic tools (e.g., NRPSpredictor2) fail to align with experimental ATP/PPi exchange data. For A2, low-confidence predictions (e.g., L-Arg or L-Orn) require combinatorial approaches:
- In vitro assays : Use purified A2 domains with candidate amino acids (e.g., L-Arg, L-Orn) and measure PPi release .
- Gene knockout studies : Delete A2 in N. uniformis and analyze intermediates via LC-MS to infer substrate incorporation .
- Structural modeling : Compare A2 active-site residues with known NRPS structures to identify binding pocket constraints .
Q. What experimental evidence supports the hypothesis of a pentapeptide precursor in nocardicin C biosynthesis, and how does this reconcile with the final tripeptide structure?
In vivo mutagenesis of all five NRPS modules (NocA and NocB) abolished nocardicin C production, confirming their indispensability . This implies a pentapeptide intermediate, which undergoes enzymatic truncation. Proposed mechanisms include:
- Post-assembly modification : Hydrolysis or oxidative cleavage by unidentified tailoring enzymes.
- Dual-function NRPS domains : A thioesterase (TE) domain in NocB may catalyze selective release of the tripeptide . Current gaps include identifying the truncation enzymes and characterizing their kinetics.
Q. How can researchers optimize heterologous expression systems to study nocardicin C biosynthesis in non-native hosts?
Challenges include poor solubility of NRPS modules and missing chaperones (e.g., MbtH-like proteins). Methodological solutions:
- Co-expression of MbtH : Enhances adenylation domain activity, as shown in E. coli systems .
- Modular cloning : Split NRPS genes into smaller operons to reduce metabolic burden .
- Inducible promoters : Use T7 or arabinose-inducible systems to control timing of enzyme expression .
- LC-MS monitoring : Track intermediates in real-time to troubleshoot bottlenecks .
Q. What role does the nocardicin C-9′ isomerase play in stereochemical configuration, and how can its activity be quantified?
The isomerase (likely encoded by nocL) mediates epimerization at the C-9′ position, critical for bioactivity. To quantify activity:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase and compare peak ratios .
- Isotope labeling : Feed -L-Ser to cultures and track label incorporation via NMR .
- Enzyme kinetics : Purify recombinant isomerase and measure with synthetic substrates .
Methodological Guidance for Experimental Design
Q. How should researchers design mutagenesis experiments to probe NRPS module function in nocardicin C biosynthesis?
- Targeted mutagenesis : Replace active-site residues (e.g., Asp in A3 domain) with Ala to disrupt substrate activation .
- Complementation assays : Introduce wild-type genes in trans to rescue nocardicin C production in knockout strains .
- Multi-omics integration : Pair mutagenesis with transcriptomics/proteomics to identify compensatory pathways .
Q. What statistical and reproducibility criteria are essential when reporting HPLC or LC-MS data for nocardicin C?
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